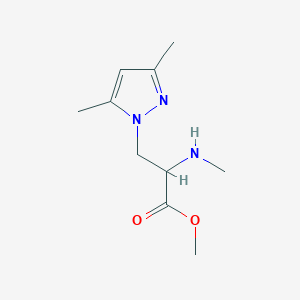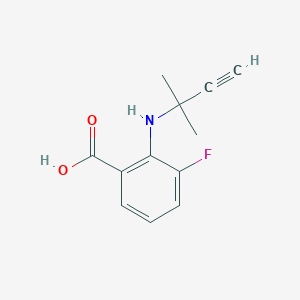![molecular formula C24H18F3N3O B13637228 7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)
7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules .
Preparation Methods
The synthesis of 7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route often includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Functionalization of the Indazole Core:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and bind to specific proteins, thereby modulating their activity. This compound can inhibit enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives and trifluoromethyl-substituted organic molecules. For example:
Indazole Derivatives: Compounds like 3-amino-1H-indazole and 5-chloro-1H-indazole have shown similar biological activities.
Trifluoromethyl-Substituted Compounds: Molecules such as 3-(trifluoromethyl)phenylacetate and 4-(trifluoromethyl)phenyl isocyanate share the trifluoromethyl group, which contributes to their enhanced stability and biological activity
The uniqueness of 7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C24H18F3N3O |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde |
InChI |
InChI=1S/C24H18F3N3O/c1-15-20(14-31)22-21(30(15)19-9-5-6-17(12-19)24(25,26)27)11-10-16-13-29(28-23(16)22)18-7-3-2-4-8-18/h2-9,12-14H,10-11H2,1H3 |
InChI Key |
DCIBZZTVTUEVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCC4=CN(N=C42)C5=CC=CC=C5)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)

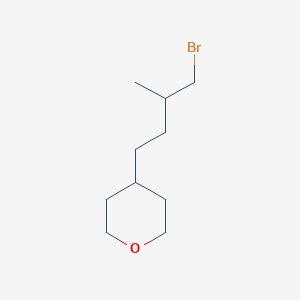
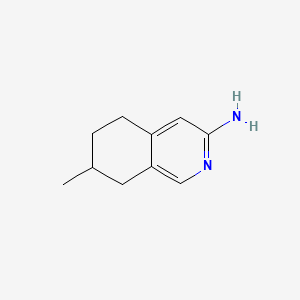
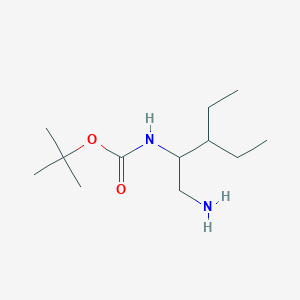
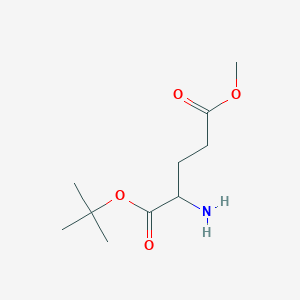
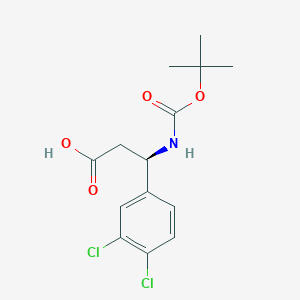
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
